molecular formula C10H11ClO2 B14049894 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14049894
M. Wt: 198.64 g/mol
InChI Key: LNZHRLUJDODLTA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO2 It is a chlorinated derivative of a phenylpropanone, characterized by the presence of a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one typically involves the chlorination of 1-(2-(hydroxymethyl)phenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., pyridine).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is investigated for its effects on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and hydroxymethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-phenylpropan-2-one: Similar structure but lacks the hydroxymethyl group.

    1-(2-Hydroxyphenyl)propan-2-one: Similar structure but lacks the chlorine atom.

    1-(2-(Methoxymethyl)phenyl)propan-2-one: Similar structure but has a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both the chlorine and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-chloro-1-[2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11ClO2/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10,12H,6H2,1H3

InChI Key

LNZHRLUJDODLTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1CO)Cl

Origin of Product

United States

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